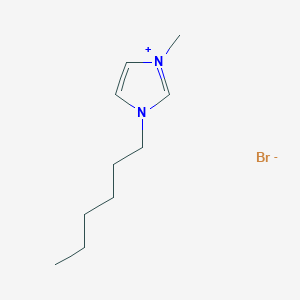
1-己基-3-甲基咪唑溴化物
描述
1-Hexyl-3-methylimidazolium bromide is a type of ionic liquid, which is a salt in the liquid state at room temperature. Ionic liquids are known for their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of materials. They are used in various applications, including catalysis, electrochemistry, and as solvents for chemical reactions .
Synthesis Analysis
The synthesis of 1-hexyl-3-methylimidazolium bromide can be achieved through the reaction of N-methylimidazole with 1-hexylbromide. This process can be enhanced using microwave radiation, which significantly reduces the reaction time compared to traditional methods. The purity of the synthesized ionic liquid can be confirmed to be above 99.0% using high-performance liquid chromatography .
Molecular Structure Analysis
The molecular structure of 1-hexyl-3-methylimidazolium bromide consists of a 1-hexyl-3-methylimidazolium cation and a bromide anion. The cation exhibits conformational isomerism, with different low-energy conformations differing in the orientation of the hexyl chain. This conformational flexibility can influence the ionic liquid's physical properties and interactions with other molecules .
Chemical Reactions Analysis
1-Hexyl-3-methylimidazolium bromide can participate in various chemical reactions due to its ionic nature. It has been used as a solvent for the synthesis of coordination polymers and in catalyst-free methodologies for the synthesis of polysubstituted imidazoles. Its role as a solvent can enhance the reaction rates and yields of the products .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1-hexyl-3-methylimidazolium bromide have been extensively studied. Its electrical conductivity in aqueous solutions has been measured, showing that the ion association constant and Gibbs free energy of ion pair formation are influenced by the alkyl chain length and the concentration of solutes like d-xylose . The volumetric and acoustic properties of the ionic liquid in various alcohols have been reported, providing insights into its interactions and behavior in different solvent systems . Additionally, the solvation behavior of the ionic liquid with amino acids like L-cysteine has been explored, revealing information about solute-solute and solute-solvent interactions .
科学研究应用
生态毒理学影响:1-己基-3-甲基咪唑溴化物([HMIm]Br)已被研究其对淡水鱼金鱼的生物毒性影响。研究发现,[HMIm]Br,与其他咪唑溴化物离子液体一样,表现出潜在的生物毒性。该研究利用实验和理论方法分析了肝脏生化标志物的变化,并进行了量子化学计算,以深入了解这些离子液体的环境行为和命运(Wang, Wei, Feng, Wang, & Wang, 2014)。
微波辅助合成:该化合物已被用于微波辅助合成1-己基-3-甲基咪唑六氟磷酸盐。与传统方法相比,这种方法显著缩短了反应时间,突显了其在合成相关化合物方面的效率(Ma Xiao-guo, 2010)。
表面活性和纳米结构:[HMIm]Br影响十二烷基硫酸钠的表面活性和胶束化。其加入到水溶液中影响了囊泡和胶束的形成,通过张力计、电导率计和透射电子显微镜成像等各种技术进行了证明(Javadian, Nasiri, Heydari, Yousefi, & Shahir, 2014)。
电导率:已测量了[HMIm]Br在水溶性d-木糖溶液中的电导率,为离子缔合常数和离子对形成的吉布斯自由能提供了见解。该研究有助于理解不同溶液中离子液体的传导行为(Shekaari, Mansoori, & Kazempour, 2012)。
体积和声学性质:已对不同温度下水+[HMIm]Br的密度、过量摩尔体积和部分摩尔体积进行了研究。该研究有助于了解这种离子液体在混合物中的物理性质(Sastry, Vaghela, & Macwan, 2013)。
热力学性质:研究了烷基链长度和温度对[HMIm]Br在水性和非水性溶液中热力学性质的影响。这项研究提供了有关这些离子液体中溶质-溶剂和溶质-溶质相互作用的宝贵信息(Sadeghi, Shekaari, & Hosseini, 2009)。
离子液体在萃取中的应用:探讨了离子液体,包括[HMIm]Br,在微波辅助从莲叶中提取生物碱的应用。该方法被证明是高效和快速的,表明这种离子液体在样品制备技术中的潜力(Ma et al., 2010)。
安全和危害
作用机制
Target of Action
1-Hexyl-3-methylimidazolium Bromide is a type of ionic liquid, which is a salt in the liquid state . It is primarily used in industrial processes and then released into the environment . The primary targets of this compound are freshwater algae, plankton, and other aquatic organisms .
Mode of Action
It is known to be toxic to its primary targets, causing detrimental effects on their growth and survival . It also possesses some antimicrobial activity .
Biochemical Pathways
It is known that the compound can cause developmental abnormalities in aquatic organisms, such as curved shell spines and undeveloped second antennae .
Pharmacokinetics
As an ionic liquid, it is known to have high thermal and chemical stability , which may influence its bioavailability.
Result of Action
The primary result of the action of 1-Hexyl-3-methylimidazolium Bromide is toxicity to freshwater algae, plankton, and other aquatic organisms . This can lead to a decrease in their population and disrupt the balance of the aquatic ecosystem .
Action Environment
The action of 1-Hexyl-3-methylimidazolium Bromide is influenced by environmental factors. For instance, its toxicity can be affected by the temperature and chemical composition of the water . Furthermore, its stability allows it to persist in the environment, potentially leading to long-term effects .
属性
IUPAC Name |
1-hexyl-3-methylimidazol-3-ium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N2.BrH/c1-3-4-5-6-7-12-9-8-11(2)10-12;/h8-10H,3-7H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSUDDILQRFOKZ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C[N+](=C1)C.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047925 | |
| Record name | 1-Hexyl-3-methylimidazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Hexyl-3-methylimidazolium Bromide | |
CAS RN |
85100-78-3 | |
| Record name | 1-Hexyl-3-methylimidazolium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Hexyl-3-methylimidazolium bromide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49DC5Q958J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1-Hexyl-3-methylimidazolium Bromide?
A1: The molecular formula of 1-Hexyl-3-methylimidazolium Bromide is C10H19BrN2, and its molecular weight is 247.19 g/mol.
Q2: How can 1-Hexyl-3-methylimidazolium Bromide be characterized spectroscopically?
A2: 1-Hexyl-3-methylimidazolium Bromide can be characterized using various spectroscopic techniques, including:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the structure and dynamics of the ionic liquid. Both 1H and 13C NMR spectra can be used to analyze the compound. [, , , ]
- Fourier Transform Infrared (FTIR) Spectroscopy: Reveals the functional groups present in the molecule and helps identify characteristic vibrational modes. [, , , ]
- Raman Spectroscopy: Complementary to FTIR, provides information about molecular vibrations and can be particularly useful in studying the structure of ionic liquids. []
Q3: What is the thermal stability of 1-Hexyl-3-methylimidazolium Bromide?
A3: 1-Hexyl-3-methylimidazolium Bromide is thermally stable over a relatively wide temperature range, making it suitable for various applications. Thermogravimetric analysis can be used to determine its thermal decomposition behavior. []
Q4: Is 1-Hexyl-3-methylimidazolium Bromide compatible with different solvents and materials?
A4: 1-Hexyl-3-methylimidazolium Bromide exhibits varying miscibility and interactions with different solvents and materials.
- Water: It is miscible with water at lower concentrations but can exhibit phase separation at higher concentrations. [, , ]
- Polymers: Its interactions with polymers like polyethylene oxide (PEO) can induce structural reorganization in the ionic liquid, potentially impacting its properties. []
Q5: How does temperature affect the properties of 1-Hexyl-3-methylimidazolium Bromide?
A5: Temperature significantly influences the physicochemical properties of 1-Hexyl-3-methylimidazolium Bromide:
- Viscosity: Its viscosity decreases exponentially with increasing temperature, a common characteristic of ionic liquids. This property can be monitored using techniques like piezoelectric sensors. [, ]
- Conductivity: Its conductivity increases with increasing temperature due to enhanced ionic mobility. [, , ]
- Density: Its density decreases with increasing temperature, typical of most liquids. [, ]
Q6: What are the catalytic properties of 1-Hexyl-3-methylimidazolium Bromide?
A6: 1-Hexyl-3-methylimidazolium Bromide can act as a solvent and, in some cases, a catalyst or co-catalyst in various organic reactions.
- Heck Reaction: It facilitates the coupling of aryl halides with alkenes, such as styrene, to form stilbenes under microwave irradiation, often in conjunction with palladium catalysts. [, ]
- Suzuki Reaction: It serves as an efficient solvent for the coupling of aryl halides with phenylboronic acid to produce biphenyls, again commonly employing palladium catalysts and microwave irradiation. []
- Dehydration Reactions: It promotes the dehydration of benzyl alcohols to generate alkenes under microwave irradiation, potentially eliminating the need for harsh acids. []
- Decarboxylation Reactions: It acts as a solvent and potential catalyst in decarboxylation reactions, providing a greener alternative to conventional methods. []
Q7: Can 1-Hexyl-3-methylimidazolium Bromide be used for the extraction of specific compounds?
A7: Yes, 1-Hexyl-3-methylimidazolium Bromide has shown promise in extraction processes:
- Lactic Acid Recovery: It can selectively extract lactic acid from complex mixtures like wine, offering a potential route for resource recovery from organic waste. []
- Natural Product Extraction: Studies have explored its use in extracting valuable compounds like oxyresveratrol from Morus alba roots [] and trans-resveratrol from Gnetum gnemon seeds using microwave-assisted extraction. []
- Aconitum Alkaloid Extraction: It can be employed in an aqueous two-phase system for the extraction of aconitum alkaloids from Aconitum carmichaeli roots. []
Q8: How does 1-Hexyl-3-methylimidazolium Bromide behave in aqueous solutions?
A8: The behavior of 1-Hexyl-3-methylimidazolium Bromide in water is complex and depends on factors like concentration and the presence of other solutes.
- Micelle Formation: Above a certain concentration (critical micelle concentration), it can form aggregates (micelles) in water. [, ]
- Counterion Distribution: The bromide ions (Br-) can interact with water molecules or associate with the imidazolium cation. The distribution of these counterions at interfaces, like the air/water surface, influences the surface properties of the solution. [, ]
- Solute Interactions: It can interact with other solutes in aqueous solutions, impacting their solubility and aggregation behavior. [, , , , ]
Q9: Can computational methods be used to study 1-Hexyl-3-methylimidazolium Bromide?
A9: Yes, computational chemistry techniques are valuable tools for investigating the properties and behavior of 1-Hexyl-3-methylimidazolium Bromide.
- Molecular Dynamics (MD) Simulations: MD simulations can be used to study its liquid structure, dynamics, and interactions with other molecules. [, , ]
- Quantum Chemical Calculations: Quantum chemical calculations can provide insights into electronic structure, bonding, and interactions with solutes like acetone. []
Q10: What is known about the toxicity of 1-Hexyl-3-methylimidazolium Bromide?
A10: While 1-Hexyl-3-methylimidazolium Bromide offers potential advantages as a greener solvent, understanding its toxicological profile is crucial.
- Ecotoxicity: Studies on Daphnia magna embryos suggest that it exhibits embryo-toxic effects with concentration and developmental stage sensitivity. []
- Toxicity to Caenorhabditis elegans: Research has explored its toxicity to Caenorhabditis elegans, examining potential synergistic effects when combined with other pollutants like copper and pesticides. []
Q11: Can 1-Hexyl-3-methylimidazolium Bromide be recycled?
A11: Recycling 1-Hexyl-3-methylimidazolium Bromide is crucial for its sustainability.
- Lactic Acid Extraction: Studies have shown that it can be successfully recovered and reused in lactic acid extraction processes, potentially improving the environmental footprint of such applications. []
Q12: Are there alternatives to 1-Hexyl-3-methylimidazolium Bromide?
A12: Yes, the search for greener and more efficient solvents continues, leading to the exploration of alternatives:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 1H-benzo[d]imidazole-5-carboxylate sulfate](/img/structure/B126992.png)

![2-[4-Chloro-6-(4-phenylanilino)pyrimidin-2-yl]sulfanyloctanoic acid](/img/structure/B126997.png)





![[4-(4-Fluorophenyl)phenyl]methanol](/img/structure/B127013.png)


![trans-1-[2-(Hydroxymethyl)cyclopropyl]ethanone](/img/structure/B127029.png)
